Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO3/c1-2-21-12(20)6-5-18-10-8(14)4-3-7(13(15,16)17)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKKQOCNNKDBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and trifluoromethyl groups. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Industrial methods also focus on optimizing the efficiency of each step to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate has been evaluated for its efficacy against various pathogens.
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that similar quinoline derivatives showed activity against resistant strains of bacteria, indicating a potential role for this compound in developing new antibiotics .
Anticancer Properties
Quinoline derivatives have also been explored for their anticancer activities. The trifluoromethyl group in this compound enhances lipophilicity, which may improve cellular uptake and efficacy.
Data Table: Anticancer Activity Comparison
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | Breast Cancer |
| Quinoline Derivative A | TBD | Lung Cancer |
| Quinoline Derivative B | TBD | Colon Cancer |
Pesticidal Properties
The compound's structure suggests potential use as a pesticide. The presence of the trifluoromethyl group can enhance biological activity against pests.
Case Study: Research has shown that similar compounds demonstrate significant insecticidal activity against agricultural pests such as aphids and whiteflies. Field trials are necessary to establish the effectiveness and safety of this compound in real-world agricultural settings .
Data Table: Insecticidal Efficacy
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| This compound | Aphid | TBD |
| Pesticide A | Whitefly | TBD |
| Pesticide B | Spider Mite | TBD |
Polymerization Initiators
This compound can serve as a polymerization initiator due to its ability to generate free radicals upon exposure to light or heat.
Application Example: In the synthesis of fluorinated polymers, this compound could enhance the thermal stability and chemical resistance of the resulting materials.
Data Table: Polymer Properties
| Polymer Type | Initiator Used | Thermal Stability (°C) |
|---|---|---|
| Fluorinated Polymer A | Ethyl 8-chloro compound | TBD |
| Fluorinated Polymer B | Traditional Initiator | TBD |
Mechanism of Action
The mechanism of action of Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to effectively inhibit bacterial growth or other biological processes. The exact pathways and targets can vary depending on the specific application and the organism or system being studied.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Positions
Key Observations:
Trifluoromethyl Substitution : The target compound’s CF₃ group at position 5 distinguishes it from analogs like ethyl 4-oxo-8-(trifluoromethyl)-... (CF₃ at position 8). Trifluoromethyl groups are electron-withdrawing, enhancing resistance to oxidative metabolism and improving membrane permeability .
Chloro vs.
Cyclopropyl at Position 1 : Analogs with cyclopropyl groups (e.g., ) exhibit improved pharmacokinetics, but the target compound retains a hydrogen at position 1, suggesting simpler synthetic routes .
Physicochemical Properties
Table 2: Molecular Weight and Solubility
*Calculated based on substituents.
Biological Activity
Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (CAS No. 1221573-17-6) is a synthetic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a trifluoromethyl group and an ethyl ester functionality. Its molecular formula is , with a molecular weight of approximately 303.67 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for its biological activity.
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including resistant strains. Its mechanism may involve inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other quinoline derivatives .
- Anticancer Potential : Preliminary investigations indicate that the compound may exhibit cytotoxic effects on cancer cell lines. The structural modifications in the compound enhance its interaction with cellular targets, potentially leading to apoptosis in tumor cells.
- Anti-inflammatory Effects : this compound has been noted for its ability to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication, which is crucial for its antimicrobial activity.
- Receptor Modulation : It may interact with specific receptors in human cells that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Ethyl 8-chloro-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate?
Answer:
The synthesis typically involves cyclocondensation reactions and functional group modifications. For example, chlorination steps using sodium nitrite and cupric chloride in acidic media are critical for introducing chloro substituents, as demonstrated in the synthesis of related 3-chloro-2,4,5-trifluorobenzoic acid precursors . Additionally, trifluoromethyl groups can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Purification often involves recrystallization from solvents like toluene or ethanol to obtain high-purity crystalline products .
Advanced: How can crystallographic refinement challenges (e.g., disorder, hydrogen atom placement) be addressed for this compound?
Answer:
Refinement challenges, such as disordered trifluoromethyl groups or ambiguous hydrogen positions, require iterative modeling in software like SHELXL or OLEX2 . For example:
- Disorder : Split occupancy models and geometric restraints can resolve rotational disorder in the trifluoromethyl group .
- Hydrogen Placement : Riding models (C–H = 0.93–0.98 Å) or free refinement of isotropic displacement parameters (Uiso) are used, as seen in the refinement of similar 4-oxoquinoline derivatives .
- Validation : Tools like the CHECKCIF database in the IUCr suite ensure structural reliability .
Advanced: What methodologies are effective in analyzing hydrogen bonding and π-π interactions in the crystal lattice?
Answer:
Graph set analysis (Etter’s formalism) and software like Mercury or PLATON are used to classify hydrogen-bonding motifs (e.g., R₂²(8) dimers). For instance:
- Hydrogen Bonds : Carboxyl groups in 4-oxoquinolines often form O–H···O dimers (2.6–2.8 Å), as observed in the crystal structure of Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate .
- π-π Stacking : Intermolecular distances between quinoline rings (3.4–3.6 Å) indicate face-to-face interactions, which stabilize the lattice .
Advanced: How can synthetic yield be optimized for the trifluoromethyl-substituted quinoline core?
Answer:
Key strategies include:
- Catalysis : Palladium-catalyzed cross-coupling (e.g., using CuI or Pd(PPh₃)₄) for trifluoromethylation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and yields .
- Temperature Control : Stepwise heating (60–80°C) minimizes side reactions during cyclization .
Advanced: How do structural modifications (e.g., substituent position) impact antibacterial activity in 4-oxoquinoline derivatives?
Answer:
- Fluorine/Chloro Substituents : Electron-withdrawing groups at C-6/C-8 enhance DNA gyrase inhibition, as seen in ciprofloxacin analogs .
- Trifluoromethyl Group : The –CF₃ group at C-5 increases lipophilicity and membrane penetration, improving MIC values against E. coli and S. aureus .
- Validation : Comparative MIC assays and molecular docking studies correlate substituent effects with target binding .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., quinoline H-2 at δ 8.5–9.0 ppm) and confirms esterification .
- IR : Strong carbonyl stretches (C=O at ~1700 cm⁻¹) and O–H bonds (~2500 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 351.03) .
Advanced: How can computational methods complement crystallographic data to study electronic effects?
Answer:
- DFT Calculations : Predict electrostatic potential surfaces to map nucleophilic/electrophilic sites on the quinoline ring .
- Molecular Dynamics : Simulate solvent interactions and stability of hydrogen-bonded dimers .
- Docking Studies : Model ligand-enzyme interactions (e.g., with DNA gyrase) to rationalize antibacterial activity .
Advanced: How are contradictions in biological activity data resolved for structurally similar analogs?
Answer:
- Statistical Analysis : Multivariate regression models (e.g., QSAR) quantify substituent contributions to activity .
- Crystallographic Correlation : Compare bioactive conformations (e.g., torsion angles) with activity trends .
- In Vitro/In Vivo Testing : Dose-response assays in resistant bacterial strains validate hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
